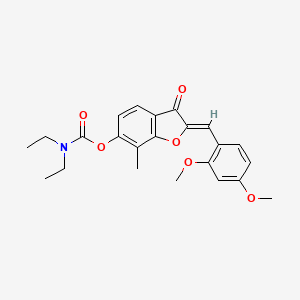

(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

説明

The compound "(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate" is a synthetic small molecule featuring a dihydrobenzofuran core fused with a 2,4-dimethoxybenzylidene substituent in the Z-configuration. The Z-configuration of the benzylidene moiety is critical for its spatial orientation, affecting intermolecular interactions and binding properties. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and carbamate functionalities.

特性

IUPAC Name |

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-6-24(7-2)23(26)30-18-11-10-17-21(25)20(29-22(17)14(18)3)12-15-8-9-16(27-4)13-19(15)28-5/h8-13H,6-7H2,1-5H3/b20-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIQDRCPXRBHTM-NDENLUEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features several notable structural components:

- Benzylidene moiety : Contributes to the compound's reactivity and biological interaction.

- Dihydrobenzofuran unit : Enhances its pharmacological properties.

- Diethylcarbamate group : May influence solubility and bioavailability.

Antioxidant Properties

Preliminary studies have indicated that compounds similar to (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate exhibit significant antioxidant activity. The presence of methoxy groups in the structure is believed to enhance this property, potentially aiding in the prevention of oxidative stress-related diseases.

Antitumor Activity

Research has shown that derivatives of this compound can inhibit tumor growth through mechanisms such as:

- Induction of apoptosis.

- Cell cycle arrest.

Quantitative structure–activity relationship (QSAR) studies suggest that structural modifications can significantly influence antitumor efficacy .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating various inflammatory pathways. Initial evaluations suggest its potential application in treating inflammatory diseases.

The exact mechanisms through which (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate exerts its effects are still under investigation. However, it is hypothesized that:

- The benzylidene group facilitates interaction with specific enzymes or receptors involved in inflammatory and tumorigenic processes.

- The dihydrobenzofuran structure may enhance the binding affinity to biological targets.

Case Studies

- Antioxidant Evaluation : A study demonstrated that similar compounds with methoxy substitutions showed a marked increase in radical scavenging activity compared to their non-methoxylated counterparts.

- Antitumor Efficacy : In vitro studies on cell lines revealed that compounds with similar structures inhibited proliferation and induced apoptosis in cancer cells, suggesting a promising avenue for further research into their use as anticancer agents .

Comparative Analysis

A comparative analysis with structurally related compounds highlights the unique aspects of (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 7-Methyl-3-oxo-benzofuran | Benzofuran core | Lacks benzylidene | Limited biological activity |

| 2-(2,5-Dimethoxybenzylidene)-3-oxo-benzofuran | Similar benzylidene structure | Different substitution pattern | Moderate antitumor activity |

| N'-Benzylidene-hydrazones | Hydrazone linkage | Varying functional groups | Antimicrobial properties |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:

Key Comparative Findings

Methoxy groups act as electron donors, increasing electron density in the aromatic ring but limiting hydrogen-bond donor capacity, which may reduce crystallinity and aqueous solubility. Conversely, hydroxy groups in Compounds 6 and 16 enable strong hydrogen bonds (e.g., O–H···O/N), as highlighted by their high melting points (>300°C). This aligns with ’s discussion on hydrogen-bonding patterns in molecular aggregation .

Functional Group Impact on Lipophilicity

- The diethylcarbamate group in the target compound is more lipophilic than the 2,6-dimethoxybenzoate ester in the ECHEMI Compound , as carbamates generally exhibit higher membrane permeability than esters. This difference could influence bioavailability and tissue distribution.

Stereoelectronic Effects

- The Z-configuration of the benzylidene group in the target compound likely creates a distinct spatial arrangement compared to analogs with less defined stereochemistry (e.g., ECHEMI Compound ). This may enhance selectivity in binding interactions, such as enzyme active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。